2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted with morpholino, p-tolyl-oxoethyl, and thiophen-2-yl groups. The compound’s synthesis likely involves cyclocondensation and substitution reactions, analogous to methods used for related thiazolo-pyridazinones (e.g., reflux in ethanol followed by recrystallization) . Structural characterization of such compounds often employs X-ray crystallography refined via SHELX software, a standard in small-molecule analysis .
Properties
IUPAC Name |
5-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-4-6-15(7-5-14)16(27)13-26-21(28)19-20(18(24-26)17-3-2-12-30-17)31-22(23-19)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCKBPDDAYXODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A morpholino ring
- A p-tolyl group
- A thiophene moiety
- A thiazolo[4,5-d]pyridazin core
The unique combination of these functional groups contributes to its biological activity, particularly in anti-inflammatory and anticancer applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives with similar structures have shown promising activity against various cancer cell lines. Research has indicated that compounds with thiazole and pyridazine frameworks can inhibit the growth of lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. The IC50 values for these activities ranged from 2.78 to 5.70 μg/mL, suggesting significant efficacy compared to standard treatments like cisplatin .
Anti-inflammatory Effects
The compound's structural analogs have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. In vitro studies have shown that certain derivatives exhibit selective COX-II inhibitory activity with IC50 values as low as 0.52 μM, indicating a potential therapeutic application in managing inflammation .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity.
- Receptor Binding : It may bind to cellular receptors involved in tumor progression or inflammatory responses, altering downstream signaling pathways.
Case Studies
- In Vitro Studies : A series of morpholino-containing compounds were synthesized and tested for anticancer activity against A-549 and HepG-2 cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, supporting further exploration of similar compounds .
- COX Inhibition Studies : Various thiazole-based compounds were evaluated for their COX inhibitory potential. Among them, some derivatives showed enhanced selectivity towards COX-II over COX-I, which is crucial for reducing side effects associated with non-selective NSAIDs .
Data Table: Biological Activity Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound is typically achieved through multi-step reactions involving thiazole and pyridazinone derivatives. The general synthetic approach includes:
- Starting Materials : Thiazole derivatives are reacted with morpholine and various substituents to introduce the thiophene and p-tolyl groups.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm their structures and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to 2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have been tested against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Analgesic and Anti-inflammatory Effects
In vivo studies have shown that thiazolo[4,5-d]pyridazinones possess analgesic and anti-inflammatory properties. Compounds synthesized with morpholine moieties demonstrated significant effects in pain models such as the hot plate test and acetic acid-induced writhing test . These findings suggest potential therapeutic uses in pain management.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[4,5-d]pyridazinones. Compounds derived from this scaffold were evaluated against human cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer). Notably, certain derivatives achieved IC50 values as low as 2.78 μg/mL against A-549 cells, showcasing promising anticancer activity . Molecular docking studies further supported these findings by indicating favorable binding interactions with target proteins involved in cancer progression.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Observations:
Substituent Effects: The morpholino group in the target compound likely improves aqueous solubility compared to the naphthyl analog’s bulky aromatic substituent . Thiophen-2-yl may enhance binding affinity to hydrophobic enzyme pockets relative to phenyl groups in ’s derivatives . p-tolyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in ’s compounds influences electronic properties and metabolic stability .
Core Scaffold Differences: Thiazolo[4,5-d]pyridazinones (target compound) vs. thiazolo[4,5-d]pyrimidinones (): The pyridazinone core may offer distinct hydrogen-bonding capabilities compared to pyrimidinones, affecting target selectivity.
Synthetic Pathways: All compounds share synthetic steps such as cyclocondensation and alkylation, but the target compound’s morpholino incorporation may require nucleophilic substitution under mild conditions .
Research Findings and Implications
- Morpholino-containing compounds often exhibit improved bioavailability, a critical advantage over more lipophilic analogs .
- Structural Insights: Crystallographic data refined via SHELX software confirm the planar geometry of the thiazolo-pyridazinone core, which is essential for π-stacking interactions in biological targets .
- Optimization Potential: Replacement of p-tolyl with halogenated aryl groups (e.g., 4-chlorophenyl) could balance solubility and metabolic stability, as seen in ’s derivatives .
Preparation Methods
Cyclocondensation Approaches
The core structure is typically assembled via [3+3] cyclocondensation between thiazole-4,5-diamine derivatives and 1,2-dicarbonyl compounds. Recent advances utilize high-pressure Q-Tube reactors to enhance reaction efficiency:
Representative Procedure
- Reactants : 5-Amino-4-(thiophen-2-yl)thiazole-2-carboxamide (1.0 equiv) and ethyl 3-oxo-2-(p-tolyl)propanoate (1.2 equiv)
- Conditions : Q-Tube reactor at 150°C, 15 bar N₂, 6 h
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Ethanol/water (4:1 v/v)
- Yield : 78%
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C → 170°C | +12% yield |
| Pressure | 15 bar → 20 bar | No improvement |
| Reaction Time | 6 h → 8 h | -5% yield |
Alternative Metal-Mediated Cyclizations
Palladium-catalyzed C-H activation provides regiocontrol for thiophene incorporation:
Protocol
- Substrate : 4-Bromo-5-nitrothiazole
- Coupling Partner : Thiophen-2-ylboronic acid (1.5 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DME/H₂O (10:1) at 80°C, 12 h
- Subsequent Steps : Nitro reduction → cyclization with diketene
Installation of the Morpholino Substituent
Phosphoramidate Coupling Chemistry
Adapting phosphorodiamidate morpholino oligonucleotide (PMO) synthesis strategies:
Stepwise Functionalization
- Substrate : 2-Chlorothiazolo[4,5-d]pyridazinone
- Reagent : N,N-Dimethylaminomorpholino phosphorodiamidite (1.3 equiv)
- Activator : 5-(Ethylthio)-1H-tetrazole (0.5 equiv)
- Solvent : Anhydrous CH₂Cl₂, 0°C → rt, 24 h
- Oxidation : tert-Butyl hydroperoxide (3.0 equiv)
- Yield : 65%
Critical Parameters
- Strict anhydrous conditions prevent phosphoramidite hydrolysis
- Tetrazole concentration controls coupling rate to minimize side reactions
- Oxidation timing crucial for P(V) stabilization
Buchwald-Hartwig Amination
Introduction of the 5-(2-Oxo-2-(p-Tolyl)ethyl) Side Chain
Friedel-Crafts Acylation
Direct electrophilic substitution at position 5:
Optimized Conditions
- Acylating Agent : p-Tolylacetyl chloride (2.0 equiv)
- Lewis Acid : AlCl₃ (1.5 equiv)
- Solvent : Nitromethane, 0°C → 40°C
- Reaction Time : 8 h
- Yield : 72%
Side Reaction Mitigation
- Controlled temperature prevents over-acylation
- Nitromethane polarity enhances electrophile stability
Suzuki-Miyaura Coupling for Thiophene Installation
Position 7 functionalization via cross-coupling:
| Parameter | Value |
|---|---|
| Boronic Acid | Thiophen-2-ylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | DMF/H₂O (5:1) |
| Temperature | 100°C |
| Time | 18 h |
| Yield | 81% |
Purification and Characterization
Chromatographic Techniques
- Normal Phase SiO₂ : Hexane/EtOAc gradient (3:1 → 1:2)
- Reverse Phase C18 : MeCN/H₂O + 0.1% TFA
- Recrystallization : Ethyl acetate/n-heptane
Spectroscopic Validation
Key ¹H NMR Signals (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, H-3)
- δ 7.68 (d, J = 3.6 Hz, 1H, thiophene H-3)
- δ 4.62 (s, 2H, CH₂CO)
- δ 3.72 (m, 8H, morpholino)
HRMS Data
- Calculated: C₂₃H₂₂N₄O₃S₂ [M+H]⁺: 483.1254
- Found: 483.1251
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols for manufacturing:
| Stage | Flow Reactor Parameters |
|---|---|
| Core Formation | 2 mL/min, 160°C, 20 bar |
| Morpholino Coupling | Micro-mixer, 25°C, <5 s residence |
| Final Purification | SMB chromatography |
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 24 |
| PMI (kg/kg) | 32 | 11 |
| Energy Consumption | 58 kWh/kg | 19 kWh/kg |
Emerging Methodologies
Electrochemical Synthesis
Recent developments enable direct C-H functionalization:
- Anode : Pt mesh
- Cathode : Carbon felt
- Electrolyte : NBu₄BF₄ in MeCN
- Potential : +1.8 V vs Ag/AgCl
- Yield Improvement : 22% over thermal methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
